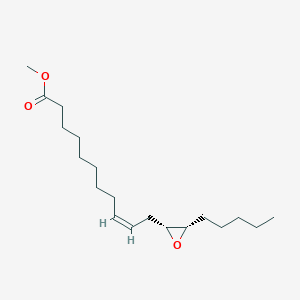

Vernolic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-11-[(2R,3S)-3-pentyloxiran-2-yl]undec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h9,12,17-18H,3-8,10-11,13-16H2,1-2H3/b12-9-/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSVQVYMBXVLFI-IPASSIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H]1[C@H](O1)C/C=C\CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482655 | |

| Record name | Vernolic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2733-91-7 | |

| Record name | Vernolic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Context Within Epoxy Fatty Acid Derivatives

Vernolic acid methyl ester is chemically identified as methyl cis-12,13-epoxy-cis-9-octadecenoate. Its structure is characterized by an 18-carbon chain containing a cis double bond at the 9-position and an epoxide ring at the 12,13-position. This combination of a double bond and an epoxy group on the same fatty acid chain makes it a bifunctional molecule and a prominent member of the epoxy fatty acid family.

The presence of the epoxy group distinguishes it from more common fatty acids like oleic and linoleic acid. dss.go.th This functional group is introduced into the fatty acid chain through the enzymatic activity of a Δ12-oleic acid desaturase-like enzyme or a cytochrome P450 epoxygenase, depending on the plant species. nih.gov In Euphorbia lagascae, for instance, a cytochrome P450 enzyme is responsible for the epoxidation of linoleic acid to form vernolic acid. nih.gov

The esterification of vernolic acid with methanol (B129727) to produce this compound is a common derivatization that facilitates its study and application. csic.esresearchgate.net This process can be achieved through acid-catalyzed or base-catalyzed transesterification reactions. csic.esdss.go.th Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are crucial for confirming the structure and purity of the resulting ester. csic.es

| Feature | Description |

|---|---|

| Chemical Name | Methyl cis-12,13-epoxy-cis-9-octadecenoate |

| Molecular Formula | C₁₉H₃₄O₃ |

| Key Functional Groups | Epoxide (oxirane) ring, Ester group, cis-Double bond dss.go.th |

Significance of the Epoxide Moiety in Chemical Reactivity

The epoxide group is the most reactive site in the vernolic acid methyl ester molecule, conferring upon it a unique set of chemical properties. This three-membered ring is strained and susceptible to ring-opening reactions by various nucleophiles. This reactivity is the basis for many of its industrial applications and research interests.

Common reactions involving the epoxide group include:

Hydrolysis: The epoxy ring can be opened by water to form diols.

Reaction with Alcohols: In the presence of an acid catalyst, alcohols can react with the epoxide to form hydroxy-ether derivatives. For example, reaction with acidic methanol (B129727) can yield a mixture of 12-hydroxy/13-methoxy and 12-methoxy/13-hydroxy products. nih.govresearchgate.net

Polymerization: The ring-opening of the epoxide can be initiated to form polymers, making this compound a valuable monomer for bio-based plastics and resins. researchgate.net

The reactivity of the epoxide group allows for the synthesis of a wide range of derivatives with tailored properties. This versatility has driven research into its use as a platform chemical for producing various high-value intermediates. journals.co.za

Overview of Research Trajectories

Biosynthetic Pathways and Natural Occurrence of Vernolic Acid Derivatives

The synthesis of vernolic acid in plants is a complex process involving specific enzymes and cellular compartments. It is primarily found as a major component of the seed oils of a select number of plant species.

Key Plant Species and Seed Oil Composition

Vernolic acid is not widespread in the plant kingdom but is found in significant quantities in the seed oils of certain species. wikipedia.org Plants from the Asteraceae and Euphorbiaceae families are notable for their high vernolic acid content. nih.gov For instance, the seeds of Vernonia galamensis, a plant native to East Africa, contain oil with a vernolic acid content ranging from 73% to 80%. wikipedia.orgnih.gov Other species in the Asteraceae family, such as Stokesia laevis and Crepis biennis, also produce oils rich in this epoxy fatty acid, with concentrations between 79% and 81%. ocl-journal.org

Within the Euphorbiaceae family, Euphorbia lagascae is a significant source, with its seed oil containing up to 63% vernolic acid. ocl-journal.orgproquest.comlsma.ro Bernardia pulchella is another member of this family that contains vernolic acid. wikipedia.org The oil content of Euphorbia lagascae seeds is also notably high, ranging from 48% to 52%. proquest.comlsma.ro

Table 1: Plant Sources of Vernolic Acid and their Seed Oil Composition

| Plant Species | Family | Vernolic Acid Content in Seed Oil (%) | Reference |

| Vernonia galamensis | Asteraceae | 73-80 | wikipedia.orgnih.gov |

| Stokesia laevis | Asteraceae | 79-81 | ocl-journal.org |

| Crepis biennis | Asteraceae | 79-81 | ocl-journal.org |

| Euphorbia lagascae | Euphorbiaceae | 58-63 | ocl-journal.orgproquest.comlsma.ro |

Epoxygenase Enzymes and Substrate Specificity

The formation of the epoxy group in vernolic acid is catalyzed by specialized enzymes known as epoxygenases. Interestingly, different plant families have evolved distinct types of epoxygenases to perform this function, highlighting a case of convergent evolution.

Cytochrome P450 Epoxygenases (CYP726A1) in Euphorbia lagascae

In Euphorbia lagascae, a member of the Euphorbiaceae family, the biosynthesis of vernolic acid is catalyzed by a cytochrome P450 monooxygenase. aocs.org Specifically, the enzyme CYP726A1 has been identified as the key player in this process. nih.govnih.gov This enzyme functions as a Δ12-linoleic acid epoxygenase, converting linoleic acid into vernolic acid. nih.gov

The expression of the gene encoding CYP726A1 is highly specific to the developing seeds of E. lagascae, which aligns with the accumulation of vernolic acid in the seed oil. nih.gov When the CYP726A1 cDNA from E. lagascae was expressed in yeast (Saccharomyces cerevisiae), the yeast cells were able to produce vernolic acid when supplied with linoleic acid. nih.govnih.gov This confirmed the function of CYP726A1 in vernolic acid synthesis. The enzyme utilizes linoleoyl-phosphatidylcholine as its substrate. aocs.org

Δ12-Desaturase-like Epoxygenases in Asteraceae Species

In contrast to the cytochrome P450-based system in Euphorbia, species from the Asteraceae family, such as Crepis palaestina and Vernonia galamensis, utilize a different class of enzymes for vernolic acid synthesis. nih.gov These enzymes are related to Δ12-oleic acid desaturases. nih.gov The epoxygenase from Stokesia laevis shows significant similarity to the epoxygenase found in V. galamensis and also converts linoleic acid to vernolic acid. ocl-journal.org These enzymes are structurally unrelated to the cytochrome P450 epoxygenases found in Euphorbiaceae, demonstrating that two different enzyme families evolved to catalyze the same biochemical reaction. nih.govnih.gov

Cellular and Subcellular Localization of Biosynthesis, particularly in Phosphatidylcholine

The biosynthesis of vernolic acid is intricately linked to specific cellular compartments and lipid molecules. In both Euphorbia lagascae and Vernonia galamensis, the synthesis of vernolic acid occurs on phosphatidylcholine (PC). aocs.orgnih.gov

In E. lagascae, the cytochrome P450 epoxygenase acts on linoleic acid that is esterified to PC. aocs.orgnih.gov Microsomal preparations from the developing endosperm of E. lagascae were shown to synthesize vernolic acid from linoleate (B1235992) that was incorporated into PC. nih.gov While vernolic acid is synthesized on PC, it does not accumulate there; instead, it is quickly transferred to triacylglycerols (TAGs) for storage. aocs.orgnih.gov

Similarly, in vivo studies with Vernonia galamensis have shown that linoleoyl-PC is the precursor to vernoleoyl-PC. nih.gov Time-course experiments using radiolabeled precursors indicated that vernolic acid is synthesized while the acyl group is part of the PC molecule. nih.gov Subsequently, the newly synthesized vernolic acid is rapidly moved from the PC pool to the TAG pool, where it accumulates in the seed oil. nih.gov The endoplasmic reticulum is the primary site for the synthesis of phosphatidylcholine. nih.gov

Metabolic Engineering for Enhanced Vernolic Acid Production

The industrial potential of vernolic acid has driven research into metabolic engineering strategies to produce this valuable fatty acid in established oilseed crops. This approach involves introducing the genes responsible for vernolic acid synthesis into a host plant that does not naturally produce it. fraunhofer.de

A key strategy has been the expression of epoxygenase genes from vernolic acid-producing plants in conventional oilseed crops. For example, the expression of the CYP726A1 gene from Euphorbia lagascae in transgenic tobacco callus and somatic soybean embryos resulted in the accumulation of vernolic acid. nih.govnih.gov

To further enhance production, researchers have focused on increasing the availability of the precursor, linoleic acid. Co-expression of a Δ12-desaturase gene (which synthesizes linoleic acid from oleic acid) along with a Δ12-epoxygenase gene has proven effective. nih.govresearchgate.net In one study, the combined expression of a Δ12-desaturase and the Crepis palaestina Δ12-epoxygenase in an Arabidopsis thaliana mutant with high linoleic acid levels led to a vernolic acid accumulation of 21% of the total fatty acids. nih.gov Similarly, co-expressing the C. palaestina epoxygenase and a Δ12-desaturase in cotton, a crop with naturally high levels of linoleic acid, also resulted in increased vernolic acid production compared to expressing the epoxygenase alone. nih.gov

Another approach involves optimizing the incorporation of vernolic acid into TAGs. The co-expression of the Stokesia laevis epoxygenase gene with a diacylglycerol acyltransferase from Vernonia galamensis in soybean led to an accumulation of up to 17.6% vernolic acid in the seeds. ocl-journal.org

Heterologous Expression in Transgenic Organisms (e.g., Yeast, Tobacco Callus, Soybean)

The synthesis of vernolic acid from its precursor, linoleic acid, is catalyzed by a specific type of enzyme known as a fatty acid epoxygenase. Scientists have successfully identified and isolated the genes encoding these enzymes from various plants and expressed them in different host organisms to produce vernolic acid.

Yeast (Saccharomyces cerevisiae)

The yeast Saccharomyces cerevisiae has been a workhorse for heterologous gene expression and has been successfully used to produce vernolic acid. Researchers identified a cytochrome P450 enzyme, classified as CYP726A1, from the seeds of Euphorbia lagascae. When the gene for this enzyme was expressed in yeast, the yeast cells were able to convert exogenously supplied linoleic acid into vernolic acid. nih.gov This demonstrated the feasibility of using microbial systems for the production of this epoxy fatty acid. The expression of the E. lagascae CYP726A1 not only led to the production of vernolic acid but also another epoxy fatty acid when α-linolenic acid was provided as a substrate. nih.gov

Tobacco Callus (Nicotiana tabacum)

Tobacco has emerged as a promising platform for the production of various plant-derived natural products through metabolic engineering. uea.ac.ukresearchgate.net In the context of vernolic acid, the expression of the E. lagascae epoxygenase gene (CYP726A1) in transgenic tobacco callus cells resulted in the accumulation of vernolic acid. nih.gov An interesting observation in these transgenic tobacco cells was a significant, more than 15-fold, increase in the content of oleic acid compared to control cells. nih.gov This suggests that the introduction of the epoxygenase gene can have broader effects on the fatty acid metabolism of the host organism.

Soybean (Glycine max)

As a major oilseed crop, soybean is an attractive target for engineering the production of specialty fatty acids like vernolic acid. agbioforum.org Successful production of vernolic acid has been achieved in soybean somatic embryos through the expression of the E. lagascae epoxygenase (CYP726A1). nih.gov This demonstrates that the enzymatic machinery for vernolic acid synthesis can function within the metabolic context of a major oilseed crop.

Further research has explored the use of an epoxygenase from Stokesia laevis (SlEPX) in soybean. When expressed in soybean, this enzyme also successfully converted linoleic acid to vernolic acid. nih.gov

The following table summarizes the key findings from heterologous expression studies for vernolic acid production.

| Host Organism | Gene Expressed | Substrate | Product | Key Findings |

| Yeast (Saccharomyces cerevisiae) | E. lagascae CYP726A1 | Linoleic Acid | Vernolic Acid | Successful conversion of substrate to vernolic acid. |

| Tobacco Callus (Nicotiana tabacum) | E. lagascae CYP726A1 | Endogenous Linoleic Acid | Vernolic Acid | Accumulation of vernolic acid and a significant increase in oleic acid content. nih.gov |

| Soybean (Glycine max) Somatic Embryos | E. lagascae CYP726A1 | Endogenous Linoleic Acid | Vernolic Acid | Demonstrated feasibility of production in a major oilseed crop. nih.gov |

| Soybean (Glycine max) | S. laevis SlEPX | Endogenous Linoleic Acid | Vernolic Acid | Successful production of vernolic acid. nih.gov |

Strategies for Increased Vernolic Acid Accumulation in Oilseed Crops

Simply introducing the gene for vernolic acid synthesis is often not sufficient to achieve high levels of accumulation in transgenic crops. Several metabolic engineering strategies are being employed to enhance the production and storage of vernolic acid in the seed oil of crops like soybean.

One of the primary strategies is the co-expression of the fatty acid epoxygenase with an acyl-CoA:diacylglycerol acyltransferase (DGAT). DGAT is a key enzyme in the final step of triacylglycerol (TAG) synthesis, which is the primary form in which oils are stored in seeds. Research has shown that DGATs from Vernonia galamensis have a preference for vernolic acid-containing substrates. nih.gov By co-expressing the S. laevis epoxygenase (SlEPX) with a V. galamensis DGAT in soybean, scientists were able to significantly increase the incorporation of vernolic acid into the seed oil. nih.gov This approach led to some of the highest reported levels of vernolic acid in a transgenic plant, reaching up to 25.8% of the total fatty acids in soybean seeds. nih.gov

Another critical aspect is ensuring an adequate supply of the precursor molecule, linoleic acid. The enzyme responsible for synthesizing linoleic acid from oleic acid is fatty acid desaturase 2 (FAD2). By modulating the expression of FAD2, it may be possible to increase the pool of linoleic acid available for conversion to vernolic acid.

The table below outlines some of the key strategies being explored to boost vernolic acid content in oilseed crops.

| Strategy | Target Genes/Enzymes | Rationale |

| Enhancing TAG Synthesis | Acyl-CoA:diacylglycerol acyltransferase (DGAT) | To efficiently incorporate newly synthesized vernolic acid into storage triacylglycerols. nih.gov |

| Increasing Substrate Availability | Fatty Acid Desaturase 2 (FAD2) | To increase the pool of linoleic acid, the precursor for vernolic acid synthesis. |

| Transcriptional Regulation | LEAFY COTYLEDON1 (LEC1), WRINKLED1 (WRI1), etc. | To upregulate the entire fatty acid and oil biosynthesis pathway, thereby increasing the overall oil content and capacity for vernolic acid storage. aocs.orgnih.gov |

| Manipulating Carbon Flux | Sucrose transport-related genes | To direct more carbon from photosynthesis towards the synthesis of fatty acids in the seed. nih.gov |

Extraction and Derivatization from Natural Sources

The primary natural source for vernolic acid is the seed oil of Vernonia galamensis, which contains vernolic acid as its major fatty acid component, typically around 80% in the form of its triglyceride, trivernolin. ajol.info The synthesis of this compound from this source is a multi-step process involving oil extraction, purification, hydrolysis of the triglyceride, and finally, esterification of the resulting free fatty acid.

The oil is procured from the seeds of Vernonia galamensis, which have a high oil content of 40-42%. csic.es The extraction process begins with pre-treatment of the seeds, which are dried, cleaned, and briefly heated (e.g., 1 hour at 90-363 K) to deactivate native lipases that could otherwise degrade the oil upon crushing. csic.esaau.edu.et The seeds are then ground, and the oil is extracted using a solvent, commonly n-hexane, in a Soxhlet apparatus. ajol.infocsic.es

The resulting crude vernonia oil (CVO) is a dark-colored liquid that requires several purification steps to yield neutral vernonia oil suitable for further chemical conversion. ajol.infocsic.es These refining processes are crucial for removing non-triacylglycerol components.

Table 1: Purification Protocol for Crude Vernonia Oil

| Step | Agent/Method | Conditions | Purpose | Source |

| Degumming | Distilled Water | Stirring at 50°C for 1 hour, followed by centrifugation. | Removal of phospholipids (B1166683) and other gums. | ajol.info |

| Decolorizing | Activated Charcoal (5% by weight) | Stirring at 60°C for 1 hour, followed by filtration. | Removal of color pigments. | ajol.info |

| Bleaching | Fuller's Earth (1%) | Mixing on a rotary evaporator at 60°C for 30 minutes, followed by filtration. | Further removal of color impurities. | ajol.info |

| Alkali Refining | 2 N Sodium Hydroxide (B78521) (NaOH) | Stirring for 30 minutes. | Neutralization of free fatty acids. | ajol.info |

Hydrolysis of Vernonia Oil to Vernolic Acid

Once purified, the neutral vernonia oil, which is primarily trivernolin, undergoes hydrolysis to cleave the fatty acids from the glycerol (B35011) backbone, liberating vernolic acid. This is typically achieved by treating the oil with a solution of potassium hydroxide in ethanol. csic.es The mixture is refluxed to ensure complete saponification. After the reaction, the solution is acidified to protonate the fatty acid salts, leading to the formation of free vernolic acid.

Purification of the resulting vernolic acid is accomplished by recrystallization from hexane (B92381) at low temperatures (195 K), yielding a pure yellow solid with a recovery of about 60%. csic.es The successful hydrolysis is confirmed by analytical methods such as NMR, which shows the appearance of a hydroxyl proton signal. csic.es

The final step in this pathway is the conversion of the purified vernolic acid (VA) into its methyl ester, this compound (VAME). This is achieved through an acid-catalyzed esterification reaction with methanol (B129727). csic.es A common laboratory procedure involves preparing a solution of acetyl chloride in methanol in an ice bath, which generates hydrochloric acid in situ to act as the catalyst. The vernolic acid is then added to this methanolic HCl solution and refluxed. csic.es

After the reaction, the mixture is cooled and washed with a saturated sodium chloride solution to remove the catalyst and other water-soluble impurities. csic.es The organic phase, containing the this compound, is then dried and purified, often by column chromatography, to yield the final product with a recovery of approximately 45%. csic.es

Table 2: Typical Reaction Conditions for Acid-Catalyzed Esterification of Vernolic Acid

| Parameter | Details | Source |

| Reactants | Vernolic Acid, Methanol | csic.es |

| Catalyst | Generated in situ from Acetyl Chloride in Methanol | csic.es |

| Purification | Column Chromatography | csic.es |

| Reported Yield | ~45% | csic.es |

Chemo-Enzymatic and Catalytic Epoxidation Approaches to Fatty Acid Methyl Esters

An alternative to extracting naturally epoxidized fatty acids is to introduce the epoxy functional group onto the double bonds of common unsaturated fatty acid methyl esters (FAMEs), such as those derived from soybean, rapeseed, or palm oil. mdpi.comresearchgate.netmpob.gov.my This approach is a cornerstone of industrial epoxide production and relies on various catalytic systems.

The most established method for epoxidation is the reaction of an unsaturated FAME with a peracid, which acts as an oxygen donor. For safety reasons, the peracid is typically generated in situ by reacting a carboxylic acid (most commonly formic acid or acetic acid) with hydrogen peroxide. researchgate.netconicet.gov.armdpi.com The choice of carboxylic acid and reaction conditions significantly impacts the reaction rate and selectivity.

Performic Acid: Generated from formic acid and hydrogen peroxide, performic acid is a highly effective epoxidizing agent that allows for high conversion rates. researchgate.netmpob.gov.my However, the process is sensitive to temperature; higher temperatures increase the rate of epoxidation but also promote undesirable side reactions, such as the opening of the newly formed oxirane ring, which reduces the final epoxide yield. researchgate.netconicet.gov.ar

Peracetic Acid: Formed from acetic acid and hydrogen peroxide, this system is also widely used. The reaction may require a catalyst, such as a mineral acid or an acidic ion-exchange resin, to proceed efficiently. uitm.edu.myd-nb.info Optimization studies using Response Surface Methodology (RSM) have been employed to determine the ideal conditions for maximizing epoxide yield. uitm.edu.my

The main challenge in peracid-mediated epoxidation is the low selectivity caused by the acidic environment, which can lead to the degradation of the epoxide product. mdpi.com

Table 3: Comparative Research Findings on Peracid-Mediated Epoxidation of FAMEs

| Parameter | Performic Acid System (Soybean FAME) | Peracetic Acid System (Jatropha FAME) | Source |

| Carboxylic Acid | Formic Acid | Acetic Acid | researchgate.netuitm.edu.my |

| H₂O₂ to Unsaturation Molar Ratio | High concentrations can be harmful to selectivity. | Optimal at 2.19:1 | researchgate.netuitm.edu.my |

| Acid to Unsaturation Molar Ratio | High concentrations are detrimental. | Optimal at 0.65:1 | researchgate.netuitm.edu.my |

| Optimal Temperature | Moderate temperatures preferred (e.g., 40°C) | 65°C | researchgate.netuitm.edu.my |

| Key Finding | Temperature is the most critical factor affecting selectivity. | Hydrogen peroxide concentration has the most significant effect on epoxidation degree. | researchgate.netuitm.edu.my |

| Reported Yield | >80% | 90.98% | researchgate.netuitm.edu.my |

Advanced Catalytic Systems for Epoxidation (e.g., Heteropolyacids, Quaternary Phosphonium Salts)

To overcome the selectivity issues associated with strong mineral acids, more advanced catalytic systems have been developed. These systems aim to provide high efficiency under milder conditions.

Heteropolyacids (HPAs): HPAs, such as phosphotungstic acid (H₃PW₁₂O₄₀), are highly effective catalysts for epoxidation with hydrogen peroxide. mdpi.com They are precursors to catalytically active peroxopolyoxometalate species that form in situ. mdpi.com

Quaternary Phosphonium Salts (QPS): QPS are used as phase-transfer catalysts in combination with HPAs in biphasic (organic/aqueous) reaction systems. mdpi.comsemanticscholar.org The QPS facilitates the transfer of the active peroxoheteropolyanion from the aqueous phase (where it is formed with H₂O₂) to the organic phase where the FAME is located, thus accelerating the epoxidation reaction. semanticscholar.org

This combination of HPA and QPS has been shown to be highly effective for the epoxidation of rapeseed oil FAMEs. The structure of the QPS cation and its counter-anion significantly influences the catalytic activity. mdpi.com

Table 4: Performance of Different Quaternary Phosphonium Salts (QPS) in H₃PW₁₂O₄₀-Catalyzed Epoxidation of Rapeseed Oil FAMEs

| Quaternary Phosphonium Salt | Key Observation | Performance Ranking (Correlation Coefficient) | Source |

| [P6][Fosf] (Trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate) | Achieved the highest epoxy number at 323 K. | 1st | mdpi.com |

| [P6][Cl] (Trihexyl(tetradecyl)phosphonium chloride) | Selected as one of the most effective catalysts. | 2nd | mdpi.com |

| [P8][Br] (Tetraoctylphosphonium bromide) | Moderate activity. Epoxy number increased with temperature. | 3rd | mdpi.comresearchgate.net |

| [P4][Cl] (Tributyl(tetradecyl)phosphonium chloride) | Lower activity compared to [P6] and [P8] salts. | 4th | mdpi.com |

| [P6][BF₄] (Trihexyl(tetradecyl)phosphonium tetrafluoroborate) | Slower epoxidation process observed. | 5th | mdpi.comresearchgate.net |

| [P6][NTf₂] (Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)amide) | Displayed no activity in the epoxidation reaction. | Inactive | mdpi.com |

Microreactor Technologies in Epoxidation Processes

The intensification of chemical processes through novel reactor technologies represents a significant advancement in chemical synthesis. Microreactor technology, in particular, has emerged as a powerful tool for the epoxidation of fatty acid methyl esters, including this compound. researchgate.net These reactors, characterized by channels with dimensions typically in the sub-millimeter range, offer distinct advantages over conventional batch reactors, primarily due to their exceptionally high surface-to-volume ratio. beilstein-journals.org

The application of microreactors to the epoxidation of vegetable oil derivatives addresses many of the challenges inherent in traditional batch processing. researchgate.netdoria.fi Epoxidation reactions are often highly exothermic, and the superior heat transfer capabilities of microreactors allow for precise temperature control, mitigating the risk of thermal runaways and unwanted side reactions. researchgate.netbeilstein-journals.org This enhanced temperature management facilitates the safe use of higher reaction temperatures and more concentrated reagents, such as hydrogen peroxide, which can significantly accelerate reaction rates. nih.govtu-dortmund.de

Furthermore, the epoxidation of fatty acid methyl esters typically involves a liquid-liquid two-phase system. doria.finih.gov Microreactors promote highly efficient mixing and shorten diffusion distances between the immiscible phases, overcoming mass transfer limitations. researchgate.netdoria.fi This leads to a substantial increase in reaction speed and product selectivity. beilstein-journals.org Research has shown that shifting from batch to continuous flow microreactor systems can reduce reaction times from hours to mere minutes or even seconds, while simultaneously improving yield and product purity. tu-dortmund.derug.nl The continuous nature of these processes also allows for streamlined production and easier scalability compared to batch operations. researchgate.netgoogle.com

Detailed research findings on the epoxidation of analogous compounds, such as methyl oleate (B1233923), underscore the potential of this technology. For instance, the use of a microreactor coated with a TiO2 catalyst for the epoxidation of methyl oleate resulted in a 23-fold higher rate of epoxide production compared to a conventional batch reactor. mdpi.com In such a system, an oxirane selectivity of 92% was achieved. mdpi.com This significant process intensification is attributed to the efficient mixing of reactants and precise control over the substrate-to-oxidant ratio within the microfluidic environment. mdpi.com The implementation of continuous flow not only boosts space-time yield but also allows for the modular production of either the epoxide or, in a subsequent step, the corresponding diol, demonstrating the process's flexibility. tu-dortmund.de

Table 1: Comparison of Batch vs. Microreactor Epoxidation of Fatty Acid Methyl Esters (FAMEs)

| Parameter | Conventional Batch Reactor | Microreactor | Reference |

|---|---|---|---|

| Heat Transfer | Limited, risk of hotspots and thermal runaway. | Excellent, allows for precise temperature control. | researchgate.netbeilstein-journals.org |

| Mass Transfer | Inefficient in liquid-liquid systems, requires vigorous stirring. | Highly efficient due to short diffusion paths and high interfacial area. | researchgate.netdoria.fi |

| Reaction Time | Typically several hours. | Reduced to minutes or seconds. | tu-dortmund.derug.nl |

| Safety | Handling of concentrated, exothermic reagents is hazardous. | Improved safety due to small reaction volumes and superior heat dissipation. | tu-dortmund.degoogle.com |

| Selectivity (Methyl Oleate Example) | Lower due to side reactions from poor temperature control. | High (e.g., 92% with TiO2 catalyst). | mdpi.com |

| Reaction Rate (Methyl Oleate Example) | Baseline. | Up to 23 times higher than batch processing. | mdpi.comresearchgate.net |

| Process Type | Discontinuous (Batch). | Continuous Flow. | google.com |

Chemical Reactivity and Mechanistic Studies of Vernolic Acid Methyl Ester

Epoxide Ring-Opening Reactions

The epoxide (or oxirane) ring is a key functional group in vernolic acid methyl ester, characterized by its high reactivity due to ring strain. This reactivity allows for a variety of ring-opening reactions under both nucleophilic and acidic conditions, leading to the formation of valuable difunctionalized derivatives.

Nucleophilic Ring Opening and Regioselectivity

The epoxide ring of this compound is susceptible to nucleophilic attack, a reaction that typically proceeds via an S(_N)2 mechanism. magtech.com.cn Under basic or neutral conditions, strong nucleophiles preferentially attack the less sterically hindered carbon atom of the epoxide. magtech.com.cnd-nb.info This regioselectivity is primarily governed by steric hindrance. magtech.com.cn For this compound (cis-12,13-epoxy-cis-9-octadecenoate), the two carbons of the oxirane ring (C12 and C13) are in a similar steric environment along the fatty acid chain.

The reaction of the epoxide moiety with various nucleophiles, such as azides, can produce azidohydrins, which are versatile intermediates for synthesizing compounds like β-amino alcohols. researchgate.net The nucleophilic ring-opening of epoxides is a foundational reaction for producing a wide array of derivatives. researchgate.net

Acid-Catalyzed Transformations and Dihydroxy Product Formation

In the presence of an acid catalyst, the mechanism of epoxide ring-opening is altered. The acid protonates the epoxide oxygen, making the ring more susceptible to attack by even weak nucleophiles. This reaction has a significant degree of S(_N)1 character, where the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge. d-nb.info

Acid-catalyzed hydrolysis of the epoxide in this compound leads to the formation of dihydroxy derivatives. Specifically, treatment with acidic methanol (B129727) results in the opening of the epoxy ring to generate two isomeric products: a 12-hydroxy-13-methoxy derivative and a 12-methoxy-13-hydroxy derivative. nih.gov These vicinal diol and ether-alcohol products are valuable for the synthesis of polyurethanes and other polymers. A common laboratory procedure involves heating the methyl ester in a solution of sulfuric acid in methanol to achieve this transformation. nih.gov

Ester Group Chemical Modifications

The methyl ester group of this compound can undergo various chemical modifications, most notably hydrolysis and transesterification. Standard acid or base-catalyzed hydrolysis cleaves the ester bond to yield vernolic acid and methanol.

Beyond simple hydrolysis, the ester group can be modified to create novel biobased materials. One such example is the enzymatic esterification of starch with this compound. Using a catalyst like Novozyme 435, a vernolate (B132429) starch ester can be synthesized, effectively grafting the fatty acid chain onto a polysaccharide backbone. csic.es Such modifications alter the physical properties of the parent polymer, introducing hydrophobicity and other functionalities derived from the fatty acid.

Olefin Metathesis and Dimerization

The carbon-carbon double bond at the C9 position allows this compound to participate in olefin metathesis reactions. This powerful catalytic reaction enables the cleavage and reformation of double bonds, leading to the synthesis of new olefinic products, including valuable dimers for polymer production. journals.co.za

Self-Metathesis for Diepoxy Olefin Dimer Formation

The self-metathesis of this compound involves the reaction of two molecules to produce two primary products. The first is a C18 diepoxy olefin, 6,7,12,13-diepoxyoctadec-9-ene , which results from the coupling of the fatty acid chains. This molecule is a highly attractive feedstock for the epoxy resin market. journals.co.za The second primary product is dimethyl octadec-9-ene-1,18-dioate , formed from the coupling of the ester-containing fragments. journals.co.za

However, the reaction can be complicated by a competing double bond isomerization reaction, which leads to the formation of secondary metathesis products and can lower the yield of the desired diepoxy olefin. journals.co.za

| Catalyst | VAME/Catalyst Molar Ratio | Substrate Conversion (%) | Selectivity to Primary Products (%) | Reference |

|---|---|---|---|---|

| RuCl₂(PCy₃)₂(=CHPh) (Grubbs 1st Gen) | 100 | 23.5 | 57.4 | journals.co.za |

Catalytic Systems in Metathesis (e.g., Ruthenium-Based Catalysts)

Ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs catalysts, are highly effective for the metathesis of functionalized olefins like this compound. journals.co.zajournals.co.za These catalysts are known for their tolerance to various functional groups, including epoxides and esters, and their activity under moderate reaction conditions. journals.co.za

Studies have compared the performance of different generations of ruthenium catalysts. Second-generation catalysts, such as RuCl₂(PCy₃)(H₂IMes)(=CHPh) (Grubbs 2nd Gen), have shown improved activity and stability compared to their first-generation counterparts like RuCl₂(PCy₃)₂(=CHPh) (Grubbs 1st Gen). journals.co.zajournals.co.za This enhanced performance leads to higher substrate conversions and product yields, opening new avenues for converting functionalized fatty acids into high-value chemicals for industrial applications. journals.co.zajournals.co.za The choice of catalyst is crucial for controlling selectivity and minimizing side reactions like double bond isomerization. journals.co.za

Control of Competing Double Bond Isomerization Reactions

In chemical transformations involving unsaturated fatty acid esters, such as olefin metathesis, the isomerization of double bonds is a significant competing reaction that can lead to the formation of undesired secondary products. While specific studies on controlling double bond isomerization exclusively for this compound are not extensively detailed in the provided research, principles from related systems offer insight into potential control strategies.

For instance, in the metathesis of other fatty acid methyl esters like lesquerolic acid methyl ester, double-bond isomerization is noted as a pathway to secondary product formation, particularly in sterically hindered systems. The migration of the double bond along the alkyl chain complicates the product profile and reduces the yield of the desired compound.

A general strategy to mitigate such isomerization during metathesis reactions is the introduction of an inhibitor. Research has shown that additives like benzoquinone can effectively prevent double-bond isomerization in various metathesis reactions, including the ring-closing metathesis of diallyl ether. uni-oldenburg.de This approach has been successfully applied to reduce olefin isomerization side reactions during the acyclic diene metathesis (ADMET) polymerization of fatty acid-derived monomers. uni-oldenburg.de The mechanism involves the quenching of reactive species that catalyze the isomerization process, thereby preserving the original position of the double bond. The formation of trans isomers from cis isomers is a known phenomenon that can occur during industrial processing, such as hydrogenation, or through bacterial action. gerli.com

Oxidative Stability and Degradation Pathways

This compound demonstrates notable oxidative stability, a characteristic largely attributed to its epoxy group. researchgate.netdss.go.th This stability is particularly evident when compared to other unsaturated fatty acid methyl esters. The epoxy functional group appears to reduce the rate of radical-mediated oxidation.

Research comparing the oxidative reactivity of various fatty acid methyl esters using chemiluminescence—a method that measures the faint light emitted during oxidation—provides quantitative evidence of this stability. researchgate.netdss.go.thscribd.com In these studies, methyl crepenynate, which contains an alkyne group, oxidizes extremely rapidly. researchgate.netdss.go.th Methyl linoleate (B1235992), with its two double bonds, is also known to oxidize readily. scribd.com In contrast, this compound oxidizes more slowly than both methyl linoleate and even methyl oleate (B1233923), which has only one double bond. researchgate.net This enhanced stability makes it a promising candidate for applications where resistance to oxidation is crucial, such as in the formulation of biolubricants and coatings. dss.go.thnih.gov

The general mechanism for the oxidation of unsaturated lipids begins with the abstraction of a hydrogen atom, preferentially from allylic positions (the carbon atoms adjacent to a double bond), to form a free radical. acs.org This radical then reacts with oxygen to create a hydroperoxide radical, which can propagate a chain reaction. acs.org For fatty acids with multiple double bonds, the doubly allylic hydrogens are the most susceptible to abstraction. acs.org The degradation of these hydroperoxides leads to a variety of breakdown products, including shorter-chain fatty acid methyl esters and aldehydic FAMEs. aocs.org Although this compound is relatively resistant, its degradation in biological systems, such as in transgenic plants, can proceed via the β-oxidation pathway. nih.gov

The comparative oxidative stability is detailed in the table below, based on chemiluminescence studies conducted in air at elevated temperatures.

Table 1: Comparative Oxidative Behavior of Unsaturated Fatty Acid Methyl Esters

| Compound | Key Structural Features | Relative Oxidation Rate at 70°C | Relative Oxidation Rate at 110°C |

|---|---|---|---|

| This compound | One cis double bond, one epoxy group | Slowest | Slower than Methyl oleate |

| Methyl oleate | One cis double bond | Slow | Slow |

| Methyl linoleate | Two cis double bonds | Fast | Fast |

| Methyl crepenynate | One cis double bond, one alkyne group | Fastest | Not reported |

Data sourced from chemiluminescence studies. researchgate.netdss.go.thscribd.com

Advanced Analytical Techniques for Characterization and Monitoring of Vernolic Acid Methyl Ester and Its Derivatives

Spectroscopic Characterization

Spectroscopic techniques are fundamental in providing detailed structural information about vernolic acid methyl ester, confirming the presence of key functional groups and establishing its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural characterization of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide specific signals that correspond to the unique chemical environment of each nucleus within the molecule, allowing for unambiguous identification. dss.go.thaau.edu.et

¹H NMR spectroscopy clearly identifies the key functional groups. A distinct singlet appears for the methyl ester protons (-OCH₃) at approximately 3.65-3.66 ppm. dss.go.th The protons attached to the epoxy ring (oxirane protons) typically produce a multiplet signal in the range of 2.82 to 2.95 ppm. aocs.org The olefinic protons of the cis-double bond are observed as a multiplet around 5.33-5.43 ppm. aocs.org These characteristic shifts allow for clear differentiation from its parent compound, vernolic acid, which lacks the methyl ester signal and shows different shifts for the epoxy protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ester group in this compound resonates at a characteristic downfield shift of approximately 174.05 ppm. This is a significant indicator of the successful esterification of vernolic acid, whose carboxylic acid carbonyl carbon appears at a much higher shift (around 179.9 ppm). Other key signals confirm the presence of the double bond and the epoxy group, completing the structural profile. csic.esresearchgate.net

Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Functional Group | Nucleus | Chemical Shift (ppm) | Reference(s) |

| Methyl Ester (-COOCH₃) | ¹H | 3.65 - 3.66 | dss.go.th |

| Epoxy Protons (-CH-O-CH-) | ¹H | 2.82 - 2.95 | aocs.org |

| Olefinic Protons (-CH=CH-) | ¹H | 5.33 - 5.43 | aocs.org |

| Carbonyl Carbon (-C =O) | ¹³C | ~174.05 |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique used to confirm the presence of the principal functional groups within this compound. dss.go.thcsic.es The FT-IR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific vibrational modes of the molecule's bonds.

Key vibrational bands for this compound include a strong absorption peak for the ester carbonyl group (C=O) stretch, typically observed around 1744 cm⁻¹. scribd.com The presence of the carbon-carbon double bond (C=C) is indicated by a stretching vibration at approximately 1654 cm⁻¹. scribd.com Furthermore, the characteristic vibrations of the epoxy ring (C-O-C stretch) are visible as distinct bands in the region of 823-846 cm⁻¹. scribd.com The collective presence of these specific bands provides strong evidence for the structure of this compound. researchgate.net

Table 2: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference(s) |

| Ester Carbonyl | C=O Stretch | ~1744 | scribd.com |

| Alkene | C=C Stretch | ~1654 | scribd.com |

| Epoxy Ring | C-O-C Stretch | 823 - 846 | scribd.com |

Chromatographic Separation and Identification

Chromatographic methods are essential for the separation of this compound from complex mixtures, for its purification, and for its quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Epoxy Fatty Acid Methyl Esters

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like fatty acid methyl esters (FAMEs), including epoxy derivatives. aocs.org For analysis, lipids are typically first converted to their methyl esters through a derivatization process, such as transesterification with acidic methanol (B129727). nih.gov

In the GC system, a polar capillary column, such as one with a cyanopropyl polysiloxane stationary phase (e.g., CP Sil 88 or DB-23), is often employed to achieve effective separation of FAME isomers. csic.esnih.gov A programmed temperature gradient is used to elute the compounds based on their boiling points and polarity. The retention time of the eluted this compound can be compared to that of an authenticated standard for identification. nih.gov

The separated components then enter the mass spectrometer, which provides structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns. This compound exhibits a characteristic molecular ion peak at m/z 310.25. Further structural confirmation is obtained from diagnostic fragment ions that result from the cleavage of the epoxy ring.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis and purification of this compound, offering advantages for separating less volatile or thermally sensitive compounds. csic.es Both normal-phase and reversed-phase HPLC can be utilized. aocs.org

An HPLC-UV method has been developed for the quantitative analysis of FAMEs, where separation is achieved on a C18 column with an isocratic elution of acetonitrile, and detection is performed using a UV detector at 205 nm. researchgate.net For more advanced applications, such as the separation of stereoisomers, chiral phase HPLC is employed. Using columns like Chiralcel™ OB, it is possible to resolve enantiomers of epoxy fatty acid esters, which is critical for stereospecific studies. aocs.org Medium-Pressure Liquid Chromatography (MPLC), a related technique, has also been successfully used for the preparative purification of methyl vernoleate from crude ester mixtures. dss.go.thresearchgate.net

Thin Layer Chromatography (TLC) for Purity Assessment

Thin Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring reaction progress and assessing the purity of this compound. csic.es It is frequently used to guide the purification process during column chromatography. researchgate.net

In this technique, a sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a chamber with a suitable mobile phase, often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. scribd.com The components of the sample migrate up the plate at different rates based on their polarity, resulting in separation. The separated spots can be visualized, and the purity of the this compound fraction can be qualitatively assessed by the presence of a single spot. csic.es

Thermal and Rheological Analysis

Thermal and rheological analyses are fundamental in understanding the behavior of this compound under varying temperature and flow conditions, which is critical for its application in polymers and coatings.

Differential Scanning Calorimetry (DSC) is a key technique for determining the thermal transitions of this compound and its derivatives. DSC measurements have shown that the melting point of pure methyl vernoleate is approximately 2°C upon heating. dss.go.thdiva-portal.org In contrast, derivatives of this compound, such as starch vernolates, exhibit significantly different thermal properties. For instance, a starch vernolate (B132429) synthesized from vernonia oil methyl ester has been reported to have a melting point of 118°C. diva-portal.orgsemanticscholar.org This highlights how the derivatization of this compound can lead to materials with a broad range of thermal stabilities.

| Compound | Melting Point (°C) | Analytical Method |

| This compound | ~2 | DSC |

| Starch Vernolate | 118 | DSC |

This table presents the melting points of this compound and its derivative, starch vernolate, as determined by Differential Scanning Calorimetry (DSC).

The thermal properties, such as the glass transition temperature (Tg), of thermosets formed from epoxy-functional methyl esters can be tailored by varying the formulation. For example, thermosets created from epoxy fatty acid derivatives have shown glass transition temperatures ranging from below 0°C to above 100°C, depending on the stoichiometric feed of the reactants. diva-portal.org

Rheological measurements are crucial for understanding the flow behavior of this compound, which is particularly important for its use as a reactive diluent in coatings and resins. dss.go.th Studies have shown that this compound has a significantly lower viscosity compared to its triglyceride analog, vernonia oil. dss.go.thresearchgate.net However, when compared to other fatty acid methyl esters, methyl vernoleate exhibits a higher viscosity. This is attributed to the presence of the polar oxirane (epoxy) group in its structure, which leads to stronger intermolecular forces. dss.go.thresearchgate.net

The viscosity of this compound, like other fatty acid methyl esters, is temperature-dependent, decreasing as the temperature increases. Research has shown that fatty acid methyl esters generally behave as Newtonian fluids at temperatures above 5°C. niscpr.res.in

| Temperature (°C) | Methyl Vernoleate (mPa·s) | Methyl Oleate (B1233923) (mPa·s) | Methyl Linoleate (B1235992) (mPa·s) |

|---|---|---|---|

| 30 | ~15 | ~4.5 | ~3.8 |

| 40 | ~11 | ~3.5 | ~3.0 |

| 50 | ~8 | ~2.8 | ~2.5 |

| 60 | ~6 | ~2.2 | ~2.0 |

| 70 | ~5 | ~1.8 | ~1.7 |

This table provides an approximation of the viscosity of methyl vernoleate in comparison to methyl oleate and methyl linoleate at various temperatures, based on graphical data from scientific literature. dss.go.thscribd.com The data illustrates the higher viscosity of methyl vernoleate due to its epoxy group.

Surface and Morphological Characterization in Materials Science

The surface and internal structure of materials derived from this compound are critical to their performance in various applications. Techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) provide valuable information about the morphology and crystallinity of these materials.

Scanning Electron Microscopy (SEM) is utilized to investigate the surface topography and morphology of materials synthesized from this compound. For example, in the characterization of starch vernolates, a product derived from the reaction of cassava starch with vernonia oil methyl ester, SEM analysis revealed that the new material is amorphous with a continuous and shapeless morphology. diva-portal.orgsemanticscholar.org This is a significant alteration from the granular and semi-crystalline structure of native starch. SEM has also been employed in the characterization of other polymeric materials derived from vernonia oil, confirming its utility in assessing the morphological changes that occur upon polymerization and derivatization. aau.edu.et

X-ray Diffraction (XRD) is a powerful tool for analyzing the crystalline structure of materials. In the context of this compound derivatives, XRD is used to determine the degree of crystallinity. For instance, studies on starch vernolates have shown that the esterification process leads to a significant change in the material's structure. The XRD pattern of native cassava starch shows a crystalline structure, whereas the resulting starch vernolate exhibits an amorphous pattern, with a new broad peak appearing around a 2-theta angle of 20°. semanticscholar.org This loss of crystallinity is a direct result of the chemical modification of the starch with the long-chain epoxy fatty acid methyl ester. semanticscholar.org XRD has also been used to characterize other materials functionalized with this compound, such as ordered mesoporous materials, to understand how the functionalization affects their structure. csic.es

Oxidative Reactivity Assessment (e.g., Chemiluminescence)

The assessment of oxidative reactivity is crucial for determining the stability and potential applications of this compound, particularly in environments where it may be exposed to oxygen and elevated temperatures. Chemiluminescence is a highly sensitive technique used to study the initial stages of oxidation.

Studies using chemiluminescence have demonstrated that this compound is remarkably stable towards oxidation. dss.go.thresearchgate.net When compared to other common unsaturated fatty acid methyl esters, such as methyl oleate and methyl linoleate, methyl vernoleate shows a significantly lower oxidation rate. dss.go.thscribd.com This enhanced oxidative stability is attributed to the presence of the epoxy group, which is thought to either reduce the abstractability of the allylic hydrogens or quench the autoxidation process. dss.go.thscribd.com

The oxidative stability can be quantified by measuring the induction period, which is the time before rapid oxidation begins. At elevated temperatures, the difference in oxidative stability is pronounced.

| Compound | Induction Period at 70°C (hours) | Induction Period at 110°C (hours) | Relative Oxidative Stability |

|---|---|---|---|

| This compound | > 45 | 14 | High |

| Methyl Oleate | - | Slower than Methyl Linoleate | Moderate |

| Methyl Linoleate | < 1 | < 1 | Low |

| Methyl Crepenynate | Immediate Oxidation | Immediate Oxidation | Very Low |

This table summarizes the oxidative stability of this compound in comparison to other fatty acid methyl esters, with data on induction periods obtained from chemiluminescence studies. dss.go.thscribd.com A longer induction period indicates greater stability against oxidation.

Thermogravimetric Analysis (TGA) and Dynamic Mechanical Analysis (DMA) for Bio-based Resins

The thermal and mechanical properties of bio-based resins derived from this compound and similar epoxidized vegetable oils are critical for determining their suitability for various applications, from coatings to composites. acs.orgscirp.org Thermogravimetric Analysis (TGA) and Dynamic Mechanical Analysis (DMA) are two powerful analytical techniques used to characterize these properties. TGA provides insights into the thermal stability and decomposition profile of the resin, while DMA reveals its viscoelastic behavior, including stiffness, damping, and glass transition temperature. tdx.catrheologylab.com

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a material as a function of temperature in a controlled atmosphere. This analysis is fundamental for determining the thermal stability of cured bio-based resins. The resulting data can pinpoint the onset of degradation, identify different stages of decomposition, and quantify the amount of residual char at high temperatures.

Key parameters obtained from TGA include the temperature at which 5% weight loss (T₅%) occurs, often considered the onset of significant thermal degradation, and the temperature for 30% weight loss (T₃₀%). acs.org Research on thermosets derived from epoxidized vegetable oil methyl esters shows that these materials exhibit good thermal stability. For instance, studies on films from various epoxidized methyl esters have recorded T₅% values ranging from 337 °C to 369 °C, depending on the atmosphere (air or nitrogen). core.ac.uk The degradation behavior is typically similar in both nitrogen and air, with a major weight loss of 94-99% occurring at temperatures up to 600 °C. core.ac.uk

Table 1: TGA Data for Epoxidized Methyl Ester-Based Resin Films

| Parameter | Temperature Range (°C) in N₂ | Temperature Range (°C) in Air |

|---|---|---|

| T₅% (5% Weight Loss) | 347 - 369 | 337 - 348 |

This table presents typical temperature ranges for 5% weight loss (T₅%) for bio-based resins derived from epoxidized methyl esters, indicating the onset of thermal degradation under different atmospheres. Data sourced from studies on epoxidized vegetable oil-based thermosets. core.ac.uk

Dynamic Mechanical Analysis (DMA)

DMA is used to study the viscoelastic properties of materials by applying a sinusoidal stress and measuring the resulting strain. anton-paar.com This technique is particularly valuable for characterizing the thermomechanical performance of polymers. It provides information on the storage modulus (G'), which represents the elastic response or stiffness of the material, and the loss modulus (E''), which represents the viscous response or energy dissipation. The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), which is a measure of the material's damping capacity.

A critical parameter determined by DMA is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state. rheologylab.com The Tg is often identified by the peak of the tan δ curve. For bio-based resins, the Tg is heavily influenced by the cross-linking density and the chemical structure of the monomers and curing agents used. acs.org For example, in systems using epoxidized linseed oil cured with a hardener system of glutaric anhydride (B1165640) and maleinized linseed oil, the Tg can be shifted from 70 °C down to 56 °C by increasing the content of the maleinized linseed oil. mdpi.com Resins derived from vernonia oil, which is naturally epoxidized, can be used to create interpenetrating polymer networks (IPNs) with epoxy resins, resulting in materials with properties ranging from reinforced elastomers to rigid plastics, with their compatibility and performance readily assessed by DMA. researchgate.net

Table 2: DMA Data for Bio-Based Epoxy Resins

| Resin System | Glass Transition Temperature (Tg) (°C) | Storage Modulus (G') (GPa) |

|---|---|---|

| Autopolymerized PMMA | 131 | 2.9 |

| Autopolymerized PEMA | 102 | 1.8 |

| Light Cured PMMA | 120 | 2.3 |

| ELO Resin with GA/MLO Hardener | 56 - 70 | Not Specified |

This table shows representative DMA data for various resin systems, including conventional resins for comparison and a bio-based epoxidized linseed oil (ELO) system. The glass transition temperature (Tg) and storage modulus (G') are key indicators of the material's mechanical performance. Data sourced from studies on provisional resin materials and epoxidized linseed oil composites. mdpi.comnih.gov

Research Applications in Materials Science and Polymer Chemistry

Bio-based Monomers and Polymer Building Blocks

The dual functionality of vernolic acid methyl ester makes it a valuable building block for various polymers, offering a renewable alternative to petrochemical feedstocks.

This compound is a significant precursor in the synthesis of bio-based epoxy resins. Derived from vernonia oil, which is naturally epoxidized, it provides a more sustainable route to epoxy resin production by eliminating the need for synthetic epoxidation processes that often rely on petrochemicals. The inherent oxirane ring in the this compound molecule is the primary site of reactivity, allowing it to undergo cationic polymerization to form cross-linked polymer networks.

Research has focused on utilizing this compound and its derivatives to create thermosetting resins. For instance, methyl vernolate (B132429) obtained from the transesterification of Euphorbia lagascae oil has been reacted with trimethylol propane (B168953) to create hyperbranched polyethers. wiley-vch.de In these formulations, this compound can also act as a reactive diluent. wiley-vch.de The photocuring of these bio-based resins has been investigated, demonstrating their potential in applications such as flexible coatings with high tensile strength and hardness. wiley-vch.de While direct curing of epoxidized oils often results in soft elastomers, their mechanical properties can be significantly enhanced by reacting them with polyhydric alcohols or phenols before cross-linking. wiley-vch.de

The properties of these bio-based epoxy resins can be tailored by adjusting the curing agents and conditions. For example, curing with dicarboxylic acids can produce soft and flexible materials, while using anhydrides like glutaric anhydride (B1165640) can result in hard and rigid thermosets. The development of these resins is a crucial step toward producing high-performance, wholly bio-based thermosetting materials with properties comparable to their petroleum-based counterparts. expresspolymlett.com

Vernolic acid and its derivatives serve as important bio-based precursors for the synthesis of monomers used in the production of high-performance polyamides like Nylon-11 and Nylon-12. This offers a renewable pathway to producing these engineering plastics, which are valued for their excellent mechanical properties and chemical resistance.

A patented process demonstrates the synthesis of 11-aminoundecanoic acid, the monomer for Nylon-11, from 12-oxododecanoic acid oxime, a compound derived from vernolic acid. This multi-step process involves a Beckmann rearrangement, Hofmann degradation, and hydrolysis to yield the final monomer. This route presents an alternative to the traditional, energy-intensive process starting from castor oil.

Further research has confirmed the synthesis of both 11-aminoundecanoic acid (for Nylon-11) and 12-aminododecanoic acid (for Nylon-12) from vernolic acid. This underscores the potential of vernonia oil as a versatile and renewable feedstock for the production of various long-chain polyamide monomers.

Development of Bio-based Coating and Adhesive Systems

The unique chemical functionalities of this compound are being leveraged to create environmentally friendly coatings, adhesives, and varnishes. Its ability to polymerize and cross-link allows for the formation of durable and protective films.

This compound has been identified as a suitable bio-based reactive diluent for radiation-curable resins, particularly in cationic UV curing systems. semanticscholar.org Reactive diluents are crucial components in coating formulations as they reduce the viscosity of the resin to an applicable level without the need for volatile organic compounds (VOCs). semanticscholar.orgdiva-portal.org During the curing process, the reactive diluent copolymerizes with the resin, becoming a permanent part of the final film. diva-portal.org

In studies involving hyperbranched, epoxy-functional resins, this compound has been shown to effectively lower the viscosity of the formulation to levels suitable for coating applications. semanticscholar.org Upon exposure to UV radiation, the epoxy group of the methyl vernoleate polymerizes readily, ensuring its incorporation into the polymer network. semanticscholar.org The inclusion of this compound as a reactive diluent has been observed to influence the final properties of the cured film, such as the glass transition temperature (Tg).

| Poly-TMPO-vernoleate Resin (%) | This compound (%) | Glass Transition Temperature (Tg) (°C) |

|---|---|---|

| 100 | 0 | 16 |

| 90 | 10 | -1 |

| 80 | 20 | -11 |

| 70 | 30 | -18 |

The data indicates that increasing the concentration of this compound as a reactive diluent leads to a decrease in the glass transition temperature of the final cured polymer. semanticscholar.org This is attributed to the flexible side branches created by the incorporation of the fatty acid methyl ester, which act as soft segments within the polymer network. semanticscholar.org

Vernonia oil, the source of vernolic acid, is considered particularly useful as a cross-linking agent in the formulation of environmentally friendly, solvent-free powder coatings and bonded structural materials. distantreader.org The naturally occurring epoxy functionality of vernolic acid allows it to participate in cross-linking reactions, which are essential for the formation of a durable and stable polymer network in these applications. distantreader.org

In powder coatings, the resin and cross-linking agent are applied as a dry powder and then heated, causing them to melt, flow, and chemically react to form a continuous film. The use of bio-based cross-linkers like vernolic acid derivatives can reduce the environmental impact of these coatings. The epoxy group in vernolic acid can react with other functional groups, such as carboxylic acids or anhydrides in polyester (B1180765) resins, to build the cross-linked structure. This reactivity is central to developing robust thermoset coatings that exhibit excellent adhesion and mechanical properties.

Vernolic acid and its derivatives are valuable components in the formulation of bio-based varnishes, paints, and adhesives. The epoxy group provides a site for cross-linking, which is crucial for the drying and hardening of these materials. Oils containing vernolic acid are useful as adhesives and coating materials in paints due to this cross-linking ability.

One of the key advantages of using vernonia oil, and by extension this compound, in these formulations is its low viscosity compared to other epoxy oils like those derived from soybean or linseed oil. This lower viscosity allows it to function as a non-volatile solvent or reactive diluent in oil-based paints. dss.go.th Instead of evaporating into the atmosphere as a VOC, it reacts and becomes an integral part of the dried paint film, contributing to a more environmentally friendly product. dss.go.th

Plasticizers and Polymer Additives

The inherent reactivity of the oxirane ring in this compound makes it a suitable candidate for use as an additive in polymer formulations, particularly as a bio-based alternative to conventional petroleum-derived products.

Epoxy fatty acid esters are recognized for their application as bio-based plasticizers for polymers like Polyvinyl Chloride (PVC). This compound, as a representative of this class, can be used as a plasticizer for PVC due to the cross-linking capability of its epoxy group. The introduction of the epoxy group into the fatty acid chain increases the polarity of the molecule, enhancing its compatibility with the PVC resin. researchgate.netgoogle.com This makes it a promising renewable substitute for traditional phthalate (B1215562) plasticizers, which are often petroleum-based and face scrutiny due to environmental and health concerns. nih.gov

Bio-based plasticizers derived from the esterification and epoxidation of fatty acids can effectively replace conventional plasticizers like dioctyl phthalate (DOP). researchgate.net The performance of these bio-plasticizers in PVC films is often comparable to their petroleum-derived counterparts, demonstrating similar mechanical properties and a desirable reduction in the glass transition temperature (Tg), which indicates effective plasticization. researchgate.net The use of epoxidized fatty acid methyl esters can improve the flexibility of the final PVC product and may offer enhanced resistance to UV degradation and solvent extraction. google.com

Table 1: Comparison of Plasticizer Properties

| Feature | Phthalate Plasticizers (e.g., DOP) | Epoxidized Bio-plasticizers (e.g., this compound) |

|---|---|---|

| Source | Petroleum-derived | Renewable (Vegetable Oils) |

| Compatibility with PVC | High | Good, enhanced by polar epoxy groups google.com |

| Plasticizing Effect | Effective, lowers Tg | Effective, lowers Tg researchgate.net |

| Environmental Profile | Potential health and environmental concerns nih.gov | Generally considered more environmentally friendly, biodegradable |

| Additional Benefits | - | Can act as a co-stabilizer, potential for improved UV resistance google.comresearchgate.net |

Beyond plasticization, the epoxy functionality in this compound allows it to act as a stabilizer, particularly for chlorine-containing polymers like PVC. researchgate.net PVC is susceptible to thermal degradation during processing, which involves the release of hydrochloric acid (HCl). wikipedia.org The oxirane ring of the epoxy ester can scavenge this liberated HCl, thereby preventing further autocatalytic degradation of the polymer chain. This stabilizing effect enhances the thermal stability of the PVC formulation. Epoxidized vegetable oils are commonly used as co-stabilizers in this capacity. researchgate.net

The reactivity of the epoxy group also allows it to participate in cross-linking reactions, which can contribute to the hardening of polymer formulations. This dual functionality as a plasticizer and stabilizer/hardener makes this compound a valuable multifunctional additive in the polymer industry.

Functionalization of Mesoporous Materials

The surface properties of ordered mesoporous materials (OMMs) can be tailored for specific applications through functionalization with organic molecules. This compound has been successfully used for this purpose. distantreader.orgajol.infoprojectng.com

This compound (VAME) has been used to modify the surfaces of various OMMs, including Al-MCM-41, SBA-15, and periodic mesoporous organosilica (PMO). distantreader.orgajol.info The primary goal of this surface modification is to introduce organic ligands that increase the hydrophobicity of the material. distantreader.org This change in surface chemistry is crucial for creating an optimal environment for subsequent catalytic processes. The functionalization is typically performed via grafting or post-modification methods, leveraging the large surface areas of these materials to enhance their activity and selectivity in catalytic applications. distantreader.orgresearchgate.net

The VAME-functionalized mesoporous materials serve as excellent supports for the immobilization of metal nanoparticles. distantreader.org Specifically, they have been used to anchor silver nanoparticles (Ag-NPs). distantreader.orgajol.infoprojectng.com The VAME ligands on the surface of the OMMs provide an ideal environment for the efficient loading and stabilization of Ag-NPs, preventing their aggregation. distantreader.orgnih.gov These resulting silver nanoparticle-OMM composites are being investigated as potential catalysts, for example, in the photocatalytic degradation of industrial dyes. distantreader.org The uniform pores of the mesoporous support help control the size and distribution of the nanoparticles, which is critical for their catalytic performance. distantreader.orgajol.info

Table 2: VAME in Mesoporous Material Functionalization

| Mesoporous Material | Functionalizing Agent | Application | Research Finding |

|---|---|---|---|

| Al-MCM-41, SBA-15, PMO | This compound (VAME) | Support for Silver Nanoparticles (Ag-NPs) | VAME modification increases surface hydrophobicity, enabling efficient loading of Ag-NPs for potential catalytic use. distantreader.orgajol.infoprojectng.com |

| SBA-15 | This compound (VAME) | Catalyst Development | Efficient loading of Ag-NPs was observed in VAME-functionalized SBA-15 with a specific surface area of 500 m²/g and a 6 nm pore size. ajol.info |

Synthesis of Starch Esters for Biopolymer Development

There is a growing demand for fully bio-based and biodegradable plastics to replace conventional petroleum-based polymers. ncsu.eduktu.edu A promising approach is the chemical modification of natural polysaccharides like starch through esterification with long-chain fatty acids. This process transforms granular, non-thermoplastic starch into a melt-processable biopolymer. ncsu.edunih.gov

In this context, vernolic acid has been used to create novel starch esters. A "vernolate starch ester" has been synthesized through the enzymatic esterification of cassava starch. distantreader.org In an optimized process using Novozyme 435 as a catalyst at 40°C, a high degree of substitution (DS) of 0.95 was achieved within 72 hours. distantreader.org The long alkyl chains from the vernolic acid disrupt the hydrogen bonding network of the native starch, reducing its melting point and allowing it to be processed like a conventional thermoplastic without the need for additional plasticizers. ncsu.edu These fatty acid starch esters (FASEs) are attractive materials as they are completely derived from renewable resources and represent a viable alternative to crude oil-based plastics. nih.gov

Starch Vernolates as Hydrophobic Thermoplastic Materials

Native starch is a readily available, inexpensive, and biodegradable biopolymer. However, its applications are often limited by its hydrophilic nature and poor thermoplastic properties. To overcome these limitations, starch can be chemically modified to enhance its functionality. One such modification is the esterification of starch with vernonia oil methyl ester to produce starch vernolates, which exhibit properties of hydrophobic thermoplastic materials. distantreader.orgmdpi.compolymerinnovationblog.com

The reaction of starch with vernonia oil methyl ester results in the replacement of hydroxyl groups on the starch backbone with vernolyl groups. This substitution significantly alters the material's properties. The introduction of the long, hydrophobic fatty acid chains from the vernolic acid reduces the material's affinity for water, imparting a more hydrophobic character. nih.gov This increased hydrophobicity is a desirable trait for applications such as packaging materials, where resistance to moisture is crucial. nih.govnih.gov

Research has shown that starch vernolates are amorphous materials with a continuous and shapeless morphology. sciencepublishinggroup.comsemanticscholar.org Differential scanning calorimetry (DSC) has determined the melting point of these materials to be around 118°C, which confirms their thermoplastic nature, meaning they can be softened upon heating and re-formed. sciencepublishinggroup.comsemanticscholar.orgresearchgate.net This characteristic is essential for processing the material using conventional polymer processing techniques like extrusion and molding. polymerinnovationblog.comkuraray.eu The development of these bio-based plastics from renewable resources like starch and vernonia oil is a significant step towards reducing reliance on petroleum-based plastics. distantreader.orgnih.gov

| Property | Observation | Reference |

|---|---|---|

| Physical State | Amorphous, continuous, and shapeless morphology | sciencepublishinggroup.comsemanticscholar.org |

| Melting Point (Tm) | 118°C | sciencepublishinggroup.comsemanticscholar.orgresearchgate.net |

| Character | Hydrophobic, Thermoplastic | distantreader.orgnih.gov |

Esterification Methods and Degree of Substitution

The synthesis of starch vernolates is achieved through the esterification of starch with this compound. One effective method involves reacting cassava starch with vernonia oil methyl ester in the presence of a basic catalyst, such as potassium carbonate (K₂CO₃), using an organic solvent like dimethyl sulfoxide (B87167) (DMSO) as the reaction medium. sciencepublishinggroup.comsemanticscholar.orgresearchgate.net This process typically requires elevated temperatures and extended reaction times to achieve a significant degree of substitution. sciencepublishinggroup.comsemanticscholar.org

The Degree of Substitution (DS) is a critical parameter in the characterization of modified starches. It quantifies the average number of hydroxyl groups on each anhydroglucose (B10753087) unit of the starch polymer that have been replaced by ester groups. nih.govgoogle.com Since each anhydroglucose unit has three available hydroxyl groups, the maximum possible DS is 3. google.comgoogle.com The DS directly influences the physical and chemical properties of the resulting starch ester. nih.gov A higher DS in starch vernolates, for instance, corresponds to a greater number of hydrophobic vernolyl groups, which enhances the material's thermoplasticity and hydrophobicity. nih.gov

In a specific study, the synthesis of starch vernolates using the K₂CO₃/DMSO method at a reaction temperature of 110°C for 12 hours yielded a high degree of substitution of 1.24. sciencepublishinggroup.comsemanticscholar.org This demonstrates an efficient method for producing a highly modified starch ester with desirable properties for materials applications. The choice of esterification method, catalyst, and reaction conditions plays a crucial role in controlling the DS and, consequently, the final properties of the starch vernolate. nih.gov

| Parameter | Details | Reference |

|---|---|---|

| Reactants | Cassava Starch, Vernonia Oil Methyl Ester | sciencepublishinggroup.comsemanticscholar.org |

| Catalyst | Potassium Carbonate (K₂CO₃) | sciencepublishinggroup.comsemanticscholar.orgresearchgate.net |

| Solvent | Dimethyl Sulfoxide (DMSO) | sciencepublishinggroup.comsemanticscholar.orgresearchgate.net |

| Reaction Temperature | 110°C | sciencepublishinggroup.comsemanticscholar.org |

| Reaction Time | 12 hours | sciencepublishinggroup.comsemanticscholar.org |